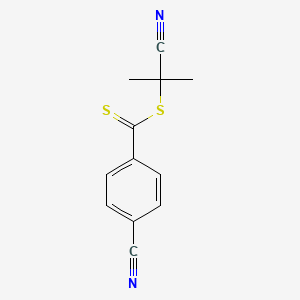

2-Cyano-2-propyl 4-cyanobenzodithioate

Description

The exact mass of the compound 2-Cyanopropan-2-yl 4-cyanobenzene-1-carbodithioate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-cyanopropan-2-yl 4-cyanobenzenecarbodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2S2/c1-12(2,8-14)16-11(15)10-5-3-9(7-13)4-6-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLQSCQVGVPUIPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)SC(=S)C1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746418 | |

| Record name | 2-Cyanopropan-2-yl 4-cyanobenzene-1-carbodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851729-48-1 | |

| Record name | 2-Cyanopropan-2-yl 4-cyanobenzene-1-carbodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CYANO-2-PROPYL 4-CYANOBENZODITHIOATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Cyano-2-propyl 4-cyanobenzodithioate RAFT polymerization mechanism

An In-Depth Technical Guide to RAFT Polymerization Utilizing 2-Cyano-2-propyl 4-cyanobenzodithioate

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization mechanism, with a specific focus on the application and kinetics of the highly efficient dithiobenzoate-based chain transfer agent (CTA), this compound. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the fundamental principles, experimental causality, and practical application of this powerful polymerization technique.

The Dawn of Controlled Polymer Architectures: An Introduction to RAFT

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands as a cornerstone of modern polymer chemistry, offering unprecedented control over the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures.[1][] Unlike conventional free-radical polymerization, which is often characterized by uncontrolled chain growth and termination events, RAFT introduces a dynamic equilibrium that keeps the majority of polymer chains in a dormant state, ensuring they grow at a similar rate.[3] This "living" characteristic is crucial for the synthesis of advanced materials, particularly in the biomedical and pharmaceutical fields where polymer structure dictates function.[1][4][5]

The power of RAFT lies in the use of a thiocarbonylthio compound, known as a RAFT agent or CTA, which mediates the polymerization process.[1][6] This guide will focus on a specific and highly effective CTA: this compound.

The Core Mechanism: A Symphony of Reversible Reactions

The RAFT mechanism is a sophisticated process superimposed on a conventional free-radical polymerization system. It consists of a series of steps that collectively control the growth of polymer chains.[][7]

-

Initiation: The process begins with the thermal or photochemical decomposition of a standard radical initiator (e.g., Azobisisobutyronitrile, AIBN) to generate initiating radicals (I•). These radicals then react with monomer (M) units to form propagating polymer chains (P•n).

-

Reversible Chain Transfer & Pre-Equilibrium: A propagating radical (P•n) reacts with the RAFT agent (ZC(=S)SR). This is the key step where control is established. The addition to the C=S double bond forms a transient intermediate radical. This intermediate can then fragment, releasing either the original propagating chain (P•n) or a new radical (R•) derived from the RAFT agent. This establishes the initial equilibrium.

-

Reinitiation: The expelled radical (R•) reacts with the monomer to initiate the growth of a new polymer chain (P•m).

-

Main Equilibrium: As new chains (P•m) are formed, they too can add to the dormant polymeric RAFT species. A rapid equilibrium is established between active (propagating) radicals and dormant thiocarbonylthio-capped polymer chains. This equilibrium ensures that all chains have an equal opportunity to grow, which is the basis for the narrow molecular weight distribution.

-

Propagation: Monomer addition occurs at the active radical chain ends, leading to polymer growth.

-

Termination: While minimized, irreversible termination reactions between two radicals can still occur, though at a significantly reduced rate compared to conventional radical polymerization.[7]

Caption: The core mechanism of RAFT polymerization.

The RAFT Agent in Focus: this compound

The choice of RAFT agent is paramount for a successful polymerization, as its structure dictates its reactivity and suitability for a given monomer. This compound is a dithiobenzoate-type CTA, a class known for providing excellent control over the polymerization of methacrylates and methacrylamides.[8]

Caption: Structure of this compound.

-

The R Group (2-Cyano-2-propyl): This is the homolytic leaving group. Its primary role is to fragment from the intermediate radical and re-initiate a new polymer chain. The 2-cyano-2-propyl group is highly effective because it forms a tertiary radical stabilized by the nitrile group upon fragmentation. This stability ensures efficient re-initiation, a key requirement for maintaining the "living" nature of the polymerization.[9]

-

The Z Group (4-Cyanophenyl): This group modulates the reactivity of the C=S double bond and stabilizes the intermediate radical adduct. The electron-withdrawing nature of the cyano group on the phenyl ring enhances the rate of addition of propagating radicals to the RAFT agent and influences the fragmentation kinetics.[6]

-

The Thiocarbonylthio Core (-S-C(=S)-S-): This is the functional core of the RAFT agent, responsible for the reversible addition-fragmentation process.

Kinetics and Experimental Causality: A Scientist's Perspective

The success of a RAFT polymerization is not merely procedural; it is grounded in a deep understanding of the underlying kinetics. Dithiobenzoates, such as our agent of focus, are known to exhibit complex kinetic behavior.[10][11]

While highly effective for methacrylates, they can cause significant rate retardation and long induction periods when used with styrenes or acrylates.[8] This is due to the stability of the intermediate radical, which can slow down the fragmentation step. Therefore, the causal choice is to pair this compound with monomers like methyl methacrylate (MMA) to achieve optimal control and reaction rates.[12]

The predicted molecular weight (Mn) of the resulting polymer can be calculated based on the molar ratios of the reactants:

Mn (predicted) = (([Monomer]₀ / [RAFT Agent]₀) × Conversion × MW_Monomer) + MW_RAFT_Agent

This equation underscores a critical experimental choice: the ratio of monomer to RAFT agent is the primary determinant of the final polymer chain length. The initiator concentration, in contrast, influences the rate of polymerization and the overall number of chains, but should be kept low relative to the RAFT agent to minimize irreversible termination events.

Experimental Protocol: A Self-Validating Workflow for Poly(methyl methacrylate)

This protocol describes the synthesis of PMMA with a target molecular weight of 10,000 g/mol .

A. Reagents and Stoichiometry

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Ratio |

| Methyl Methacrylate (MMA) | 100.12 | 2.00 g | 19.97 mmol | 100 |

| This compound | 248.36 | 49.6 mg | 0.1997 mmol | 1 |

| AIBN | 164.21 | 3.28 mg | 0.01997 mmol | 0.1 |

| Anisole (Solvent) | - | 2.00 mL | - | - |

B. Step-by-Step Methodology

-

Preparation: To a 10 mL Schlenk tube equipped with a magnetic stir bar, add this compound (49.6 mg), AIBN (3.28 mg), and anisole (2.0 mL).

-

Monomer Addition: Add purified methyl methacrylate (2.00 g) to the Schlenk tube. Expertise Insight: MMA should be passed through a column of basic alumina immediately before use to remove the inhibitor.

-

Degassing: Seal the Schlenk tube with a rubber septum. Perform at least three freeze-pump-thaw cycles to remove all dissolved oxygen, which can terminate radical chains. Trustworthiness: This step is critical for a controlled polymerization. The absence of oxygen ensures the RAFT equilibrium is not perturbed by unwanted side reactions.

-

Polymerization: After the final thaw cycle, backfill the tube with an inert gas (Nitrogen or Argon). Place the sealed tube in a preheated oil bath at 70 °C and begin stirring.

-

Monitoring: At timed intervals (e.g., 1, 2, 4, 6 hours), carefully withdraw small aliquots via a degassed syringe for analysis. This allows for the tracking of monomer conversion (via ¹H NMR) and the evolution of molecular weight (via GPC).

-

Termination: After the desired time (e.g., 6 hours for ~50-60% conversion), quench the reaction by immersing the tube in an ice bath and exposing the solution to air.

-

Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as cold methanol (~200 mL).

-

Purification: Collect the precipitated polymer by filtration, wash with fresh cold methanol, and dry under vacuum at 40 °C to a constant weight.

Caption: Experimental workflow for RAFT polymerization.

Data Presentation and Validation of Control

The hallmark of a successful RAFT polymerization is the linear evolution of molecular weight with monomer conversion and the maintenance of a low polydispersity index (PDI).

| Time (hr) | Conversion (%) | Mn (GPC, g/mol ) | PDI (Mw/Mn) |

| 1 | 18.5 | 2,100 | 1.15 |

| 2 | 34.2 | 3,850 | 1.13 |

| 4 | 58.1 | 6,100 | 1.11 |

| 6 | 75.3 | 7,900 | 1.12 |

Data is representative and illustrates typical results.

Analysis of Results:

-

Linear Growth: The number-average molecular weight (Mn) increases linearly with conversion, confirming that the number of polymer chains is constant and growth is uniform.

-

Low PDI: The polydispersity index remains low (< 1.2) throughout the polymerization, indicating a narrow molecular weight distribution. This is direct evidence of a well-controlled, "living" process.[12]

-

Self-Validation: The close agreement between the experimentally determined Mn (from GPC) and the predicted Mn (from the formula) validates the entire experimental protocol and the underlying RAFT mechanism.

Applications in Advanced Drug Development

The precision offered by RAFT polymerization is not merely an academic curiosity; it is a critical enabling technology in the pharmaceutical and biomedical sectors.[5]

-

Drug Delivery: RAFT allows for the synthesis of well-defined amphiphilic block copolymers that self-assemble into micelles or vesicles for encapsulating and delivering therapeutic agents.[1][5] The precise control over block lengths allows for fine-tuning of drug loading capacity and release kinetics.

-

Biomaterials and Tissue Engineering: Polymers with controlled architectures can be used to create scaffolds for tissue regeneration or biocompatible coatings for medical implants.[1]

-

Polymer-Protein Conjugates: The living nature of RAFT polymers allows for the straightforward introduction of functional end-groups, facilitating the conjugation of polymers to proteins or antibodies to enhance their stability and circulation time in vivo.

References

-

Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC. PubMed Central. Available at: [Link]

-

Reversible addition−fragmentation chain-transfer polymerization - Wikipedia. Wikipedia. Available at: [Link]

-

An overview of RAFT Polymers and Their Applications - Boron Molecular. Boron Molecular. Available at: [Link]

-

Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications - PMC. National Center for Biotechnology Information. Available at: [Link]

-

RAFT Polymerization of Acrylonitrile and Preparation of Block Copolymers Using 2-Cyanoethyl Dithiobenzoate as the Transfer Agent | Request PDF. ResearchGate. Available at: [Link]

-

Simplification of the synthesis of the raft agent 2-(2-cyanopropyl)-dithiobenzoate. ResearchGate. Available at: [Link]

-

RAFT Polymerization Overview - YouTube. YouTube. Available at: [Link]

-

Tailor-made polyfluoroacrylate and its block copolymer by RAFT polymerization in miniemulsion - PubMed. PubMed. Available at: [Link]

-

Mechanism and Kinetics of Dithiobenzoate-Mediated RAFT Polymerization – Status of the Dilemma | Request PDF. ResearchGate. Available at: [Link]

-

Synthesis and Characterisation of Polymeric Materials via RAFT Polymerisation - Durham E-Theses. Durham University. Available at: [Link]

-

Mechanism and kinetics of dithiobenzoate-mediated RAFT polymerization. I. The current situation - UQ eSpace. The University of Queensland. Available at: [Link]

-

Synthesis and Characterization of Poly(acrylic acid) Produced by RAFT Polymerization. Application as a Very Efficient Dispersant of CaCO3, Kaolin, and TiO2 | Macromolecules. ACS Publications. Available at: [Link]

-

EPR Measurement of Fragmentation Kinetics in Dithiobenzoate-Mediated RAFT Polymerization | Macromolecules. ACS Publications. Available at: [Link]

-

Bioapplications of RAFT Polymerization | Chemical Reviews. ACS Publications. Available at: [Link]

-

2.10: Living Radical Polymerization- RAFT - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

-

Mechanism and kinetics of dithiobenzoate-mediated RAFT polymerization. I. The current situation - Research portal Eindhoven University of Technology. Eindhoven University of Technology. Available at: [Link]

-

Biomedical applications of polymers derived by reversible addition - fragmentation chain-transfer (RAFT) - PubMed. PubMed. Available at: [Link]

-

RAFT-Based Polymers for Click Reactions - PMC. National Institutes of Health. Available at: [Link]

Sources

- 1. boronmolecular.com [boronmolecular.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Biomedical applications of polymers derived by reversible addition - fragmentation chain-transfer (RAFT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. RAFT-Based Polymers for Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. UQ eSpace [espace.library.uq.edu.au]

- 11. research.tue.nl [research.tue.nl]

- 12. researchgate.net [researchgate.net]

A Comprehensive Guide to the Synthesis of 2-Cyano-2-propyl 4-cyanobenzodithioate: A Key RAFT Agent

This document provides an in-depth technical guide for the synthesis, purification, and characterization of 2-Cyano-2-propyl 4-cyanobenzodithioate, a highly efficient chain transfer agent (CTA) for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This guide is tailored for researchers and professionals in polymer chemistry and drug development, emphasizing not only the procedural steps but also the underlying chemical principles and rationale that ensure a successful and reproducible synthesis.

Introduction: The Significance of Controlled Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands as a cornerstone of controlled radical polymerization techniques, offering remarkable precision in synthesizing polymers with predetermined molecular weights, complex architectures, and narrow molecular weight distributions.[1] The fidelity of a RAFT polymerization is critically dependent on the choice of the chain transfer agent. This compound has emerged as a particularly effective CTA, especially for controlling the polymerization of monomers like methyl methacrylate and styrene.[2] Its structure, featuring a dithiobenzoate core with an electron-withdrawing cyano group and a 2-cyano-2-propyl leaving group, provides an optimal balance of reactivity for mediating the polymerization process effectively.

This guide presents a robust, two-stage synthetic strategy that is both logical and validated by established principles of organic chemistry.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages: first, the preparation of a dithioate intermediate, followed by a radical coupling reaction to yield the final product. This approach ensures high conversion and facilitates purification.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory. All solvents must be anhydrous where specified.

Part 1: Synthesis of the 4-Cyanobenzodithioate Intermediate

This stage leverages a Grignard reaction, a classic and reliable method for forming carbon-carbon and carbon-heteroatom bonds. The organomagnesium halide formed from 4-bromobenzonitrile acts as a powerful nucleophile, attacking the electrophilic carbon of carbon disulfide.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Notes |

| 4-Bromobenzonitrile | 182.02 | 10.0 g | 0.055 | Ensure it is dry. |

| Magnesium Turnings | 24.31 | 1.47 g | 0.060 | Activate if necessary. |

| Carbon Disulfide (CS₂) | 76.13 | 4.6 g (3.65 mL) | 0.060 | Use fresh, distilled. |

| Tetrahydrofuran (THF) | - | 150 mL | - | Anhydrous, inhibitor-free. |

| Iodine | 253.81 | 1 crystal | - | To initiate Grignard. |

Step-by-Step Procedure:

-

Grignard Reagent Formation:

-

Add magnesium turnings to a flame-dried 250 mL three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add a single crystal of iodine.

-

Dissolve 4-bromobenzonitrile in 50 mL of anhydrous THF and add it to the dropping funnel.

-

Slowly add ~5 mL of the solution to the magnesium turnings. Gentle heating may be required to initiate the reaction (indicated by the disappearance of the iodine color and bubble formation).

-

Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1 hour to ensure complete formation of the Grignard reagent.

-

-

Dithioate Salt Formation:

-

Cool the Grignard solution to 0°C in an ice bath.

-

Dissolve carbon disulfide in 20 mL of anhydrous THF and add it to the dropping funnel.

-

Add the CS₂ solution dropwise to the stirred Grignard reagent at 0°C. A dark red precipitate will form.

-

After addition, allow the mixture to warm to room temperature and stir for 2 hours.

-

The resulting dark red slurry containing the magnesium salt of 4-cyanobenzodithioic acid is used directly in the next step.

-

Part 2: Synthesis of this compound

The core of this stage is the thermally induced decomposition of AIBN, which serves as a clean source of 2-cyano-2-propyl radicals.[3][4][5] These radicals are trapped by the dithioate intermediate to form the target molecule.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Notes |

| Dithioate Slurry | - | From Part 1 | ~0.055 | - |

| 2,2'-Azobis(isobutyronitrile) (AIBN) | 164.21 | 9.0 g | 0.055 | Recrystallize if necessary. |

| Ethyl Acetate | - | 200 mL | - | For reaction and extraction. |

| Hydrochloric Acid (1 M) | - | 100 mL | - | For workup. |

| Brine | - | 100 mL | - | For workup. |

| Anhydrous Sodium Sulfate | - | - | - | For drying. |

Step-by-Step Procedure:

-

Radical Coupling:

-

To the dithioate slurry from Part 1, add AIBN followed by 100 mL of ethyl acetate.

-

Heat the mixture to reflux (approx. 70-80°C) and maintain for 18 hours under a nitrogen atmosphere.[6] The reaction progress can be monitored by TLC.

-

-

Workup and Extraction:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing 100 mL of 1 M HCl and shake well.

-

Separate the organic layer. Wash it sequentially with 100 mL of water and 100 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude red solid.

-

Reaction Mechanism

The key transformation in Part 2 involves a radical-mediated pathway. AIBN undergoes thermal homolysis to generate two 2-cyano-2-propyl radicals and nitrogen gas.[5][7] This radical then reacts with the dithioate salt.

Caption: Simplified mechanism of radical addition to the dithioate intermediate.

Purification and Characterization

Purification of the crude product is essential to remove unreacted starting materials and byproducts. Column chromatography is the method of choice.

Purification Protocol:

-

Technique: Flash column chromatography.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 2% and gradually increasing to 10%) is effective. The product typically appears as a distinct red/purple band.[6]

Characterization and Expected Results:

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Analysis Method | Purpose | Expected Result |

| Melting Point | Purity Assessment | 122-127 °C[2] |

| HPLC | Purity Quantification | >98%[1][2] |

| ¹H NMR | Structural Confirmation | Peaks corresponding to the aromatic protons (in the 7-8 ppm region) and the two equivalent methyl groups of the propyl moiety (around 1.9 ppm). |

| ¹³C NMR | Structural Confirmation | Resonances for the two distinct nitrile carbons, aromatic carbons, the quaternary carbon of the propyl group, and the characteristic C=S carbon (typically >220 ppm). |

| FT-IR | Functional Group ID | Characteristic C≡N stretching vibration around 2230 cm⁻¹ and C=S stretch around 1050-1250 cm⁻¹. |

Conclusion

This guide details a reliable and well-rationalized protocol for synthesizing this compound. By understanding the causality behind each step—from the choice of a Grignard reaction for C-S bond formation to the use of AIBN as a clean radical source—researchers can confidently produce this high-purity RAFT agent. The successful synthesis of this CTA is a critical enabling step for advanced polymer design in materials science and biomedical applications.

References

-

Wang, S., et al. Supporting Information for "pH-Activatable and Dissolvable Microneedles for Glucose-Responsive Insulin Delivery". Available from: [Link].

-

MDPI. Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Available from: [Link].

-

ResearchGate. The formation of 2-cyano-2-propyl radical by degradation of 2,2'-azobis(2-methylpropionitrile). Available from: [Link].

- Google Patents. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.

-

Chemistry LibreTexts. II. Basic Stages of a Radical Chain Reaction. Available from: [Link].

-

ResearchGate. Simplification of the synthesis of the raft agent 2-(2-cyanopropyl)-dithiobenzoate. Available from: [Link].

-

PMC. Azobisisobutyronitrile-derived alkylperoxyl radical scavenging activity assay of hydrophilic antioxidants by employing EPR spin trap method. Available from: [Link].

-

ResearchGate. Recent Advances on Radical-mediated Cyanoalkylation/Cyanation Using AIBN and Analogues as the Radical Sources. Available from: [Link].

-

Organic & Biomolecular Chemistry (RSC Publishing). A computational study of the reaction mechanism of 2,2-azobis(isobutyronitrile)-initiated oxidative cleavage of geminal alkenes. Available from: [Link].

-

YouTube. How Azobisisobutyronitrile (AIBN) Initiates Radical Formation. Available from: [Link].

-

The Benicewicz Group. A Versatile Method To Prepare RAFT Agent Anchored Substrates and the Preparation of PMMA Grafted Nanoparticles. Available from: [Link].

-

PMC. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers. Available from: [Link].

Sources

- 1. This compound 98 HPLC 851729-48-1 [sigmaaldrich.com]

- 2. This compound 98 HPLC 851729-48-1 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. 2,2'-Azobis(isobutyronitrile)-derived alkylperoxyl radical scavenging activity assay of hydrophilic antioxidants by employing EPR spin trap method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. 2-CYANOPROPAN-2-YL BENZODITHIOATE synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Cyano-2-propyl 4-cyanobenzodithioate: Properties and Applications in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-2-propyl 4-cyanobenzodithioate is a highly efficient agent for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a powerful technique for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions. Its unique structure, featuring a cyano group on the benzene ring, offers distinct advantages in controlling the polymerization of various monomers, particularly methacrylates and styrenes. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a special focus on its relevance in the development of advanced polymeric materials for drug delivery systems.

Physicochemical Properties

This compound is a solid at room temperature with a distinct melting point range, indicating its purity. The presence of two cyano groups and a dithiobenzoate moiety in its structure are key to its function as a RAFT agent.

| Property | Value | Source |

| CAS Number | 851729-48-1 | [1] |

| Molecular Formula | C₁₂H₁₀N₂S₂ | |

| Molecular Weight | 246.35 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 122-127 °C | [1] |

| Purity | 98% (HPLC) | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A general and adaptable method for the synthesis of dithiobenzoate RAFT agents involves the preparation of a dithiobenzoic acid derivative followed by its reaction with a suitable radical source.

Proposed Synthesis Route:

A plausible synthesis route for this compound is outlined below. This proposed method is based on established synthesis protocols for similar dithiobenzoate RAFT agents.

Sources

An In-depth Technical Guide to Monomer Compatibility with 2-Cyano-2-propyl 4-cyanobenzodithioate for Advanced Polymer Synthesis

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the monomer compatibility of 2-Cyano-2-propyl 4-cyanobenzodithioate, a highly efficient Reversible Addition-Fragmentation chain Transfer (RAFT) agent. This document will delve into the mechanistic principles governing its reactivity, offer practical guidance on monomer selection, and provide detailed experimental protocols for the synthesis of well-defined polymers.

Introduction: The Role of this compound in Controlled Radical Polymerization

This compound, often referred to as CPDB, is a dithiobenzoate-class RAFT agent that enables precise control over polymer molecular weight, architecture, and functionality.[1][2][3][4] RAFT polymerization is a form of reversible deactivation radical polymerization (RDRP) that allows for the synthesis of polymers with low polydispersity indices (PDI) and complex architectures such as block, graft, and star polymers.[1][5] The versatility and commercial availability of RAFT agents have made this technique a cornerstone of modern polymer chemistry, with applications ranging from drug delivery to materials science.[1]

The effectiveness of a RAFT polymerization is critically dependent on the appropriate selection of the RAFT agent for a given monomer. This choice is governed by the delicate balance of addition and fragmentation rates in the RAFT equilibrium, which is influenced by the electronic and steric properties of both the monomer and the RAFT agent's Z and R groups.[1][3] For this compound, the Z-group is a 4-cyanophenyl moiety, and the R-group is a 2-cyano-2-propyl radical.

The Heart of the Matter: Understanding the RAFT Mechanism

The fundamental mechanism of RAFT polymerization involves a series of addition-fragmentation equilibria that control the growth of polymer chains. This process allows for the majority of chains to grow at a similar rate, leading to a narrow molecular weight distribution.

Figure 1: General mechanism of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Monomer Compatibility: A Predictive Framework

The success of a RAFT polymerization hinges on the compatibility between the monomer and the chosen RAFT agent. This compound, as a dithiobenzoate, exhibits a distinct pattern of reactivity across different monomer classes. The following table summarizes this compatibility, providing a valuable starting point for experimental design.

| Monomer Class | Specific Examples | Compatibility with this compound | Typical PDI | Key Considerations & Causality |

| Methacrylates | Methyl methacrylate (MMA), Butyl methacrylate (BMA) | Excellent | < 1.2 | The tertiary propagating radical of methacrylates is sterically hindered, and the dithiobenzoate Z-group provides strong stabilization to the intermediate radical, favoring the addition-fragmentation equilibrium and leading to excellent control.[2][4] |

| Methacrylamides | N-isopropylacrylamide (NIPAM) | Excellent | < 1.2 | Similar to methacrylates, the bulky propagating radical and the stabilizing effect of the dithiobenzoate group result in well-controlled polymerization.[2] |

| Acrylates | Methyl acrylate (MA), Butyl acrylate (BA), Acrylic acid (AA) | Good to Moderate | 1.2 - 1.4 | Acrylate polymerizations with dithiobenzoates can be subject to an induction period and rate retardation. This is attributed to the high reactivity of the acrylate propagating radical, which can lead to a buildup of the intermediate radical and potential side reactions.[6][7] |

| Styrenes | Styrene (St) | Moderate to Poor | > 1.3 | Polymerization of styrene with dithiobenzoates is often characterized by significant rate retardation and sometimes inhibition. The stability of the intermediate radical can be too high, slowing down the fragmentation step and disrupting the RAFT equilibrium.[8] |

| Acrylonitrile | Acrylonitrile (AN) | Good | ~1.2 - 1.4 | Dithiobenzoates can effectively control the polymerization of acrylonitrile, leading to polymers with controlled molecular weights and narrow distributions.[9] |

| Functional Monomers | Hydroxyethyl methacrylate (HEMA), Dimethylaminoethyl methacrylate (DMAEMA) | Excellent | < 1.2 | As methacrylate derivatives, these monomers are highly compatible. The functional groups are generally well-tolerated by the RAFT process. |

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point for researchers. It is crucial to note that optimal conditions may vary depending on the specific monomer, desired molecular weight, and experimental setup. All polymerizations should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent radical scavenging by oxygen.

General Considerations for All Polymerizations

-

Purity of Reagents: Monomers should be passed through a column of basic alumina to remove inhibitors. The initiator and RAFT agent should be of high purity.

-

Degassing: The reaction mixture must be thoroughly degassed to remove oxygen. This can be achieved by several freeze-pump-thaw cycles or by purging with an inert gas for an extended period.

-

Initiator to RAFT Agent Ratio: The molar ratio of initiator to RAFT agent is a critical parameter that influences the number of "dead" polymer chains. A higher ratio of RAFT agent to initiator generally leads to a higher degree of "livingness". A typical starting point is a [RAFT]:[Initiator] ratio of 5:1 to 10:1.

Protocol 1: Polymerization of Methyl Methacrylate (MMA)

This protocol describes a typical solution polymerization of MMA, a monomer for which this compound provides excellent control.

Materials:

-

Methyl methacrylate (MMA), inhibitor removed

-

This compound (CPDB)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN)

-

Anhydrous solvent (e.g., toluene, 1,4-dioxane)

Procedure:

-

In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amounts of CPDB and AIBN in the chosen solvent.

-

Add the purified MMA to the flask.

-

Perform at least three freeze-pump-thaw cycles to thoroughly degas the reaction mixture.

-

After the final thaw, backfill the flask with an inert gas (nitrogen or argon).

-

Immerse the flask in a preheated oil bath at the desired reaction temperature (typically 60-80 °C).

-

Allow the polymerization to proceed for the desired time. Monitor the reaction progress by taking aliquots at regular intervals for analysis (e.g., ¹H NMR for conversion, GPC for molecular weight and PDI).

-

To quench the polymerization, cool the reaction mixture to room temperature and expose it to air.

-

Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold methanol or hexane).

-

Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

Causality of Experimental Choices:

-

Temperature (60-80 °C): This temperature range ensures a suitable decomposition rate for the AIBN initiator, providing a steady flux of radicals to initiate polymerization without being excessively high, which could lead to side reactions.

-

Solvent: Anhydrous solvents are used to prevent any potential side reactions with the RAFT agent or the propagating radicals. Toluene and 1,4-dioxane are good solvents for both the monomer and the resulting polymer.

-

Freeze-Pump-Thaw: This is the most effective method to remove dissolved oxygen, which can act as a radical scavenger and inhibit or terminate the polymerization.

Protocol 2: Polymerization of n-Butyl Acrylate (nBA) - Addressing Retardation

The polymerization of acrylates with dithiobenzoates can be prone to retardation. This protocol includes modifications to mitigate this effect.

Materials:

-

n-Butyl acrylate (nBA), inhibitor removed

-

This compound (CPDB)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN)

-

Anhydrous solvent (e.g., toluene)

Procedure:

-

Follow steps 1-4 from Protocol 1 for MMA.

-

Modification: Consider using a slightly higher initiator concentration (e.g., a [RAFT]:[Initiator] ratio of 3:1 to 5:1) to overcome the initial induction period.

-

Immerse the flask in a preheated oil bath at a slightly higher temperature (e.g., 70-90 °C) to increase the rate of fragmentation of the intermediate radical.

-

Monitor the polymerization closely, as the kinetics may be non-linear initially.

-

Follow steps 7-9 from Protocol 1 for quenching and purification.

Causality of Experimental Choices:

-

Higher Initiator Concentration and Temperature: These adjustments are made to increase the overall radical flux and promote the fragmentation of the stable intermediate radical formed during acrylate polymerization, thereby reducing the retardation effect.[6]

Mechanistic Insights into Monomer Incompatibility

The challenges encountered with certain monomers, particularly styrenes and to a lesser extent acrylates, when using dithiobenzoate RAFT agents are rooted in the stability of the intermediate radical adduct.

Figure 2: Proposed mechanism for rate retardation in the RAFT polymerization of styrene using a dithiobenzoate agent.

The phenyl group (Z-group) of the dithiobenzoate provides significant resonance stabilization to the intermediate radical. For monomers like styrene, which also form a stabilized propagating radical, the resulting intermediate radical can be exceptionally stable. This stability slows down the fragmentation step, leading to a buildup of the intermediate radical concentration. A high concentration of these radicals increases the likelihood of irreversible termination reactions, which retards the overall polymerization rate.[8]

Conclusion and Future Outlook

This compound is a powerful RAFT agent for the synthesis of well-defined polymers. Its compatibility is highest with methacrylate and methacrylamide monomers, providing excellent control over molecular weight and dispersity. While challenges such as rate retardation can arise with acrylates and styrenes, these can often be mitigated through careful adjustment of reaction conditions. A thorough understanding of the underlying RAFT mechanism is paramount for troubleshooting and optimizing polymerizations with this versatile agent. Future research will likely focus on the development of novel dithiobenzoate derivatives with tailored reactivity profiles to further expand the range of compatible monomers and reaction conditions.

References

-

Moad, G.; Rizzardo, E.; Thang, S. H. Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry2005 , 58 (6), 379–410. [Link]

-

Perrier, S. 50th Anniversary Perspective: RAFT Polymerization—A User Guide. Macromolecules2017 , 50 (19), 7433–7447. [Link]

-

Boyer, C.; et al. Bioapplications of RAFT Polymerization. Chemical Reviews2009 , 109 (11), 5402–5436. [Link]

-

Moad, G.; Rizzardo, E.; Thang, S. H. RAFT Agent Design and Synthesis. Macromolecules2012 , 45 (21), 8565–8588. [Link]

-

Boron Molecular. RAFT General Procedures. [Link]

-

Barner-Kowollik, C.; et al. Controlled Free-Radical Polymerization of n-Butyl Acrylate by Reversible Addition−Fragmentation Chain Transfer in the Presence of tert-Butyl Dithiobenzoate. A Kinetic Study. Macromolecules2004 , 37 (20), 7555–7561. [Link]

-

Favier, A.; et al. Tailor-made polyfluoroacrylate and its block copolymer by RAFT polymerization in miniemulsion. Colloids and Surfaces A: Physicochemical and Engineering Aspects2013 , 436, 549-556. [Link]

-

Konkolewicz, D.; et al. Mechanism and Kinetics of Dithiobenzoate-Mediated RAFT Polymerization – Status of the Dilemma. Journal of Polymer Science Part A: Polymer Chemistry2013 , 51 (21), 4441-4466. [Link]

-

YouTube. RAFT Polymerization - Reaction Setup. [Link]

-

Zhang, L.; et al. RAFT Polymerization of Acrylonitrile and Preparation of Block Copolymers Using 2-Cyanoethyl Dithiobenzoate as the Transfer Agent. Journal of Polymer Science Part A: Polymer Chemistry2009 , 47 (15), 3996-4005. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. boronmolecular.com [boronmolecular.com]

- 6. RAFT-Based Polymers for Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Cyano-2-propyl 4-cyanobenzodithioate (CPDB) for Advanced Polymer Synthesis

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the Reversible Addition-Fragmentation chain Transfer (RAFT) agent, 2-Cyano-2-propyl 4-cyanobenzodithioate (CPDB). It delves into the core principles of its function, practical application in controlled radical polymerization, and its significance in the synthesis of advanced polymers for specialized applications, including drug delivery.

Introduction: The Power of Controlled Polymerization with RAFT

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a premier technique in modern polymer chemistry, offering remarkable control over the synthesis of polymers with predetermined molecular weights, low dispersity (Đ), and complex architectures.[1][2] The cornerstone of this process is the chain transfer agent (CTA), which modulates the polymerization through a reversible exchange mechanism, allowing polymer chains to grow uniformly.[1] The selection of an appropriate CTA is paramount, as it directly influences polymerization kinetics and the properties of the resulting polymer.[1]

Among the various CTAs, this compound (CPDB) has emerged as a highly effective agent, particularly for the polymerization of monomers like methyl methacrylate and styrene.[3] This guide will explore the unique characteristics and applications of CPDB.

Profile of this compound (CPDB)

CPDB is a dithiobenzoate-based RAFT agent valued for its ability to mediate controlled radical polymerization.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of CPDB is essential for its effective use.

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₀N₂S₂ | |

| Molecular Weight | 246.35 g/mol | |

| Appearance | Solid | |

| Melting Point | 122-127 °C | |

| Purity (HPLC) | Typically ≥98% | [3] |

| CAS Number | 851729-48-1 |

The RAFT Mechanism Featuring CPDB

The efficacy of CPDB lies in its dithiobenzoate group (Z-C(=S)S-R), where the Z-group (4-cyanophenyl) is crucial for the reactivity of the C=S double bond towards radical addition.[4] The process can be broken down into several key stages:

-

Initiation: A standard radical initiator (e.g., AIBN) decomposes to generate primary radicals.

-

Chain Initiation: These radicals react with monomer units to form propagating polymer chains (P•).

-

Reversible Chain Transfer: The propagating radical (P•) adds to the C=S bond of the CPDB molecule, forming an intermediate radical. This intermediate can then fragment, either reforming the original reactants or, more importantly, releasing the R-group (the 2-cyano-2-propyl group) as a new radical (R•) that can initiate further polymerization. This establishes the main RAFT equilibrium.

-

Reinitiation: The expelled R• radical initiates a new polymer chain.

-

Main RAFT Equilibrium: Propagating chains of varying lengths (Pn• and Pm•) rapidly exchange with the dormant polymeric RAFT agent, ensuring that all chains have an equal opportunity to grow. This dynamic equilibrium is responsible for the low dispersity and controlled growth characteristic of RAFT polymerization.

-

Termination: While minimized, some termination between radicals can still occur.[1]

The following diagram illustrates the core RAFT equilibrium mediated by CPDB.

Caption: The core RAFT equilibrium mechanism involving the CPDB agent.

Experimental Protocol: A Self-Validating System

This section provides a robust, field-tested protocol for the RAFT polymerization of methyl methacrylate (MMA) using CPDB. The causality behind key steps is explained to ensure both reproducibility and a deep understanding of the process.

Materials

-

Monomer: Methyl methacrylate (MMA), inhibitor removed.

-

RAFT Agent: this compound (CPDB).[3]

-

Initiator: 2,2'-Azobis(2-methylpropionitrile) (AIBN).[5]

-

Solvent: Anhydrous benzene or toluene.

-

Other: Nitrogen gas, appropriate reaction vessel (e.g., Schlenk tube), magnetic stirrer, and oil bath.

Step-by-Step Methodology

The following workflow outlines the polymerization process from setup to analysis.

Sources

The Architect of Controlled Polymerization: A Technical Guide to 2-Cyano-2-propyl 4-cyanobenzodithioate

For Researchers, Scientists, and Drug Development Professionals

In the realm of advanced polymer synthesis, precision is paramount. The ability to dictate molecular weight, architecture, and functionality opens doors to novel materials with tailored properties for a myriad of applications, from targeted drug delivery to advanced coatings. At the heart of this control lies Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a powerful technique for crafting polymers with a high degree of uniformity. This guide provides an in-depth exploration of a key player in this field: 2-Cyano-2-propyl 4-cyanobenzodithioate , a highly efficient RAFT agent for the controlled radical polymerization of a wide range of monomers.

Introduction to this compound: A Gateway to Precision Polymers

This compound is a dithiobenzoate-based chain transfer agent (CTA) that has garnered significant attention for its efficacy in mediating RAFT polymerization. Its structure, featuring a stabilizing 4-cyanophenyl group (the Z-group) and a 2-cyano-2-propyl leaving group (the R-group), makes it particularly well-suited for controlling the polymerization of "more activated monomers" (MAMs) such as styrenes and methacrylates. The presence of the cyano group on the phenyl ring enhances the reactivity of the thiocarbonylthio group, leading to a high chain transfer constant and, consequently, excellent control over the polymerization process. This results in polymers with low polydispersity indices (PDI), predictable molecular weights, and a high degree of end-group fidelity, which is crucial for the synthesis of block copolymers and other complex architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₀N₂S₂ |

| Molecular Weight | 246.35 g/mol |

| Appearance | Solid |

| CAS Number | 851729-48-1[1] |

The Heart of Control: The RAFT Mechanism in Action

The elegance of RAFT polymerization lies in a degenerative chain transfer process that establishes a rapid equilibrium between active (propagating) and dormant polymer chains. The this compound CTA is central to this equilibrium.

The polymerization is initiated by a conventional radical initiator, such as Azobisisobutyronitrile (AIBN). The initiator-derived radical then reacts with a monomer unit to form a propagating polymer chain (P•). This propagating chain rapidly adds to the C=S bond of the RAFT agent, forming a short-lived intermediate radical. This intermediate can then fragment in one of two ways: either reverting to the original reactants or, more importantly, releasing the R-group (in this case, the 2-cyano-2-propyl radical) as a new radical (R•). This new radical then initiates the growth of a new polymer chain.

The key to the "living" nature of RAFT is the subsequent rapid equilibrium where the propagating polymer chains (P•) reversibly add to the polymeric RAFT agent (P-SC(=S)Z), creating a dormant species and releasing another propagating radical. This rapid exchange ensures that all polymer chains have an equal opportunity to grow, leading to a narrow molecular weight distribution.

Synthesis of this compound: A Proposed Pathway

Step 1: Synthesis of 4-Cyanobenzoyl Chloride

4-Cyanobenzoic acid can be converted to its corresponding acid chloride using a standard chlorinating agent such as thionyl chloride (SOCl₂)[2].

Step 2: Formation of the Dithiobenzoate Moiety

The 4-cyanobenzoyl chloride can then be reacted with a sulfur source, such as sodium sulfide (Na₂S) or Lawesson's reagent, to form the dithiobenzoate anion.

Step 3: Attachment of the 2-Cyano-2-propyl Group

The final step involves the reaction of the dithiobenzoate intermediate with a source of the 2-cyano-2-propyl radical. A common method to generate this radical is through the thermal decomposition of 2,2'-azobis(2-methylpropionitrile) (AIBN)[3]. Alternatively, a nucleophilic substitution reaction using a suitable 2-cyano-2-propyl halide could be employed.

Experimental Protocol: A Practical Guide to RAFT Polymerization

The following protocol provides a representative procedure for the RAFT polymerization of methyl methacrylate (MMA) using a dithiobenzoate RAFT agent, adapted from established methods. This protocol can be modified for other monomers and target molecular weights.

Materials:

-

Methyl methacrylate (MMA), inhibitor removed

-

This compound (CTA)

-

2,2'-Azobis(isobutyronitrile) (AIBN), recrystallized

-

Anhydrous solvent (e.g., toluene, dioxane)

-

Schlenk flask or ampule

-

Nitrogen or Argon source

-

Oil bath

Procedure:

-

Reagent Calculation: Determine the desired degree of polymerization (DP) and the molar ratio of monomer to CTA to initiator ([M]:[CTA]:[I]). A common ratio for good control is 100:1:0.2.

-

Reaction Setup: In a Schlenk flask, dissolve the calculated amounts of this compound and AIBN in the chosen solvent.

-

Degassing: Add the required amount of monomer to the flask. Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.

-

Polymerization: Backfill the flask with an inert gas (nitrogen or argon) and place it in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN).

-

Monitoring: The progress of the polymerization can be monitored by periodically taking aliquots and analyzing the monomer conversion (e.g., by ¹H NMR or gravimetry) and the evolution of molecular weight and PDI (by Gel Permeation Chromatography - GPC).

-

Termination and Purification: Once the desired conversion is reached, quench the reaction by exposing it to air and cooling it in an ice bath. Precipitate the polymer in a non-solvent (e.g., cold methanol or hexane), filter, and dry under vacuum to a constant weight.

Table 2: Representative Data for RAFT Polymerization with Dithiobenzoate CTAs

| Monomer | CTA | [M]:[CTA]:[I] | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |

| Methyl Methacrylate | 2-Cyano-2-propyl benzodithioate | 100:1:0.2 | 60 | 15 | ~90 | ~10,000 | < 1.2 | Adapted from[4] |

| Styrene | 2-Cyano-2-propyl benzodithioate | 200:1:0.2 | 70 | 24 | ~85 | ~20,000 | < 1.2 | Inferred from[5] |

Note: The data for this compound is expected to be similar to its benzodithioate analog, with potentially higher chain transfer efficiency due to the electron-withdrawing cyano group.

Applications in Drug Development: Engineering Smart Delivery Systems

The precise control over polymer architecture afforded by this compound makes it an invaluable tool in the development of sophisticated drug delivery systems. By synthesizing block copolymers with distinct hydrophilic and hydrophobic segments, researchers can create self-assembling nanostructures, such as micelles and vesicles, capable of encapsulating therapeutic agents.

pH-Responsive Drug Release:

A particularly promising application is the creation of pH-responsive nanoparticles. For instance, a block copolymer comprising a hydrophilic block and a pH-sensitive hydrophobic block can be synthesized. At physiological pH (7.4), the hydrophobic block will drive the self-assembly into nanoparticles, encapsulating a drug like doxorubicin. Upon reaching the slightly acidic environment of a tumor (pH ~6.5) or the even lower pH of endosomes/lysosomes, the pH-sensitive block becomes protonated and more hydrophilic. This change in polarity can trigger the disassembly of the nanoparticle and the controlled release of the encapsulated drug directly at the target site, minimizing systemic toxicity.

Conclusion: A Versatile Tool for Macromolecular Engineering

This compound stands out as a robust and versatile chain transfer agent for controlled radical polymerization. Its ability to mediate the synthesis of well-defined polymers with complex architectures and tailored functionalities makes it an indispensable tool for researchers and scientists in academia and industry. From the fundamental study of polymerization kinetics to the design of cutting-edge drug delivery systems, the precision offered by this RAFT agent continues to push the boundaries of materials science and biomedical engineering. As our understanding of the structure-property relationships of polymers deepens, the importance of tools like this compound in realizing the full potential of macromolecular engineering will only continue to grow.

References

- Moad, G.; Rizzardo, E.; Thang, S. H. Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry2005, 58(6), 379–410.

-

ResearchGate. "The formation of 2-cyano-2-propyl radical by degradation of 2,2'-azobis(2-methylpropionitrile)." ResearchGate. [Link]

- McCormick, C. L.; Lowe, A. B. Aqueous RAFT Polymerization: Recent Developments in Synthesis of Functional Water-Soluble Copolymers. Accounts of Chemical Research2004, 37(5), 312–325.

- Boyer, C.; Bulmus, V.; Davis, T. P.; Ladmiral, V.; Liu, J.; Perrier, S. Bioapplications of RAFT Polymerization. Chemical Reviews2009, 109(11), 5402–5436.

- Keddie, D. J. A Guide to the Synthesis of Block Copolymers using Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization. Chemical Society Reviews2014, 43(2), 496–505.

- Perrier, S. 50th Anniversary Perspective: RAFT Polymerization—A User Guide. Macromolecules2017, 50(19), 7433–7447.

- Moad, G.; Rizzardo, E.; Thang, S. H. Radical addition–fragmentation chemistry in polymer synthesis. Polymer2008, 49(5), 1079-1131.

Sources

- 1. researchgate.net [researchgate.net]

- 2. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Influence of structure and solubility of chain transfer agents on the RAFT control of dispersion polymerisation in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Controlled Polymerization with 2-Cyano-2-propyl 4-cyanobenzodithioate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization utilizing the chain transfer agent (CTA) 2-Cyano-2-propyl 4-cyanobenzodithioate. We will move beyond simple protocols to explore the underlying mechanisms, the rationale behind experimental design, and the practical application of this powerful technique in the synthesis of advanced polymeric materials for biomedical applications.

The Principle of RAFT and the Role of the Dithiobenzoate CTA

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a form of living polymerization that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures such as block and star polymers. The control over the polymerization process is achieved through the use of a RAFT chain transfer agent (CTA).

This compound is a highly effective CTA for controlling the polymerization of a wide range of monomers. Its structure is key to its function. It consists of two main parts: the R group (2-cyano-2-propyl) and the Z group (4-cyanobenzodithioate).

-

The R Group (Leaving Group): The 2-cyano-2-propyl group is an excellent homolytic leaving group, capable of re-initiating polymerization.

-

The Z Group (Activating Group): The 4-cyanobenzodithioate group is crucial for modulating the reactivity of the C=S double bond, which is central to the RAFT process.

The overall mechanism establishes a dynamic equilibrium between active, propagating polymer chains and dormant polymer chains, where the CTA is temporarily attached. This equilibrium ensures that all polymer chains have an equal opportunity to grow, leading to a controlled polymerization process.

The RAFT Polymerization Mechanism

The RAFT process can be broken down into several key steps, as illustrated in the diagram below. It begins with a standard free-radical initiation, followed by the crucial addition of the propagating radical to the CTA. This leads to the formation of a dormant species and a new radical (the R group), which then initiates the polymerization of other monomers. A rapid equilibrium is established where polymer chains are constantly adding to the CTA and fragmenting off, ensuring controlled growth.

Caption: Experimental workflow for RAFT polymerization.

Polymer Characterization and Data Interpretation

The success of a living polymerization is determined by analyzing the properties of the resulting polymer.

Key Characterization Techniques

-

Gel Permeation Chromatography (GPC): This is the most critical technique for assessing the "living" nature of the polymerization. GPC separates polymer chains based on their hydrodynamic volume, providing the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). For a well-controlled RAFT polymerization, a PDI value close to 1.1 is typically expected.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to determine the monomer conversion by comparing the integration of proton signals from the monomer and the polymer. It can also be used to confirm the structure of the polymer and the presence of the CTA end-groups.

Expected Outcomes and Data

The theoretical number-average molecular weight (Mn,th) can be calculated using the following equation:

Mn,th = (([Monomer]₀ / [CTA]₀) × MW_monomer × Conversion) + MW_CTA

The experimental Mn obtained from GPC should show a linear increase with monomer conversion, and the PDI should remain low throughout the polymerization.

| [Monomer]:[CTA]:[Initiator] | Time (h) | Conversion (%) | Mn (GPC) ( g/mol ) | PDI (GPC) |

| 100:1:0.2 | 4 | 35 | 4,200 | 1.15 |

| 100:1:0.2 | 8 | 65 | 7,800 | 1.12 |

| 100:1:0.2 | 16 | 92 | 11,000 | 1.10 |

This is example data and actual results may vary depending on the specific monomer and reaction conditions.

Applications in Drug Development

The ability to synthesize well-defined polymers with controlled architectures makes RAFT polymerization with this compound a valuable tool in drug development.

-

Drug Delivery Vehicles: Block copolymers can be synthesized to self-assemble into micelles or other nanoparticles, encapsulating hydrophobic drugs for improved solubility and targeted delivery.

-

Polymer-Drug Conjugates: The living nature of the polymerization allows for the creation of polymers with specific end-groups that can be used to conjugate drugs or targeting ligands.

-

Diagnostic Probes: Polymers can be functionalized with imaging agents or biosensors for diagnostic applications.

The use of this CTA has been reported in the synthesis of block copolymers for various applications, demonstrating its versatility and reliability in creating advanced materials for the biomedical field.

References

-

Synthesis and Polymerization of a 4-Cyanobenzodithioate-Based RAFT Agent. Journal of Polymer Science Part A: Polymer Chemistry.[Link]

-

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization. CSIRO Publishing.[Link]

-

Living Radical Polymerization by the RAFT Process. Macromolecules.[Link]

-

A More Versatile Route to Dithiobenzoates for RAFT Polymerization. Tetrahedron Letters.[Link]

-

RAFT Polymerization: A User Guide. Royal Society of Chemistry.[Link]

The Pivotal Role of Dithiobenzoates in RAFT Polymerization: A Technical Guide

This guide provides an in-depth exploration of dithiobenzoates as chain transfer agents (CTAs) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core principles, practical methodologies, and critical considerations for leveraging dithiobenzoates to synthesize well-defined polymers with controlled architectures.

The Heart of Control: Understanding the Dithiobenzoate-Mediated RAFT Mechanism

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands as a premier technique for creating polymers with predetermined molecular weights and narrow molecular weight distributions.[1] At the core of this control lies the chain transfer agent (CTA), and among the various classes of CTAs, dithiobenzoates have emerged as highly versatile and effective mediators.[1]

The fundamental principle of RAFT polymerization is a degenerative chain transfer process where a dynamic equilibrium is established between active (propagating) and dormant polymer chains.[2] Dithiobenzoates, with their characteristic Z-C(=S)S-R structure where Z is a phenyl group, play a central role in orchestrating this equilibrium.[1]

The process begins with a conventional free-radical initiator generating primary radicals, which then react with monomer units to form propagating polymer chains (P•n). These propagating chains rapidly add to the C=S bond of the dithiobenzoate CTA, forming a key intermediate radical. This intermediate can then fragment in one of two ways: either reverting to the original reactants or, more importantly, releasing the R group as a new radical (R•) and forming a dormant polymeric dithiobenzoate (P_n-S-C(=S)-Z). This new radical, R•, can then initiate the polymerization of further monomer units, creating a new propagating chain (P•m).

This cycle of addition and fragmentation continues, with the thiocarbonylthio group being rapidly transferred between growing polymer chains. This ensures that, at any given time, the majority of polymer chains are in a dormant state, minimizing the concentration of active radicals and thereby suppressing irreversible termination reactions. The result is a controlled and "living" polymerization process.

Figure 1: The core mechanism of dithiobenzoate-mediated RAFT polymerization.

Rational Design and Selection of Dithiobenzoate RAFT Agents

The success of a RAFT polymerization is critically dependent on the judicious selection of the dithiobenzoate CTA. The structure of the CTA, specifically the stabilizing 'Z' group (the phenyl moiety) and the reinitiating 'R' group, dictates its reactivity and suitability for a given monomer.[2]

The Influence of the Z-Group (Stabilizing Group)

The Z-group, which is the phenyl ring in dithiobenzoates, modulates the reactivity of the C=S double bond and the stability of the intermediate radical.[3] The electronic properties of the phenyl ring can be tuned by introducing electron-donating or electron-withdrawing substituents.[4]

-

Electron-withdrawing groups on the phenyl ring increase the reactivity of the C=S bond towards radical addition. This can lead to a higher chain transfer constant and better control over the polymerization. However, excessively strong electron-withdrawing groups can destabilize the intermediate radical to the point where fragmentation is too rapid, potentially leading to a loss of control.[4]

-

Electron-donating groups on the phenyl ring decrease the reactivity of the C=S bond. This can be beneficial for polymerizing less reactive monomers where a more stable intermediate is required to ensure efficient fragmentation.

The choice of substituents on the Z-group is a delicate balance. For instance, in cationic RAFT polymerization of less reactive monomers like p-methylstyrene, dithiobenzoates with electron-withdrawing trifluoromethyl groups were designed to decrease the stability of the intermediate and facilitate fragmentation, which would otherwise terminate the polymerization.[4]

The Critical Role of the R-Group (Reinitiating Group)

The R-group must be a good homolytic leaving group to ensure rapid fragmentation of the intermediate radical.[2] The stability of the expelled radical (R•) is a key factor. A more stable R• will favor fragmentation. Furthermore, the R• radical must be able to efficiently reinitiate polymerization.[2]

The general order of leaving group ability for the R-group is: tertiary > secondary > primary. For example, cumyl dithiobenzoate, with its tertiary cumyl R-group, is a highly effective CTA for the polymerization of styrenic monomers.[4] The stability of the cumyl radical facilitates fragmentation and its reactivity allows for efficient re-initiation.

Table 1: General Guidelines for Dithiobenzoate Selection

| Monomer Type | Recommended Z-Group Characteristics | Recommended R-Group Characteristics | Example Dithiobenzoate |

| Styrenics | Phenyl or substituted phenyl | Tertiary (e.g., cumyl) | Cumyl dithiobenzoate (CDB) |

| Acrylates | Phenyl | Tertiary or secondary | 2-Cyano-2-propyl dithiobenzoate (CPDB) |

| Methacrylates | Phenyl, often with electron-withdrawing groups | Tertiary, good leaving group | 2-Cyano-2-propyl dithiobenzoate (CPDB) |

| Less Activated Monomers | Phenyl with electron-donating groups | Highly stabilized radical | Benzyl dithiobenzoate |

Synthesis of Dithiobenzoate RAFT Agents

A common and effective method for synthesizing dithiobenzoate RAFT agents involves the reaction of a Grignard reagent with carbon disulfide, followed by alkylation.[4]

Example Protocol: Synthesis of Cumyl Dithiobenzoate (CDB)

This protocol is based on the synthesis of dithiobenzoate salts followed by reaction with an alkyl halide.[4]

Materials:

-

Bromobenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Carbon disulfide (CS₂)

-

Cumyl chloride

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), prepare a solution of bromobenzene in anhydrous THF. Slowly add this solution to magnesium turnings in the flask. The reaction is exothermic and should be controlled. Stir until the magnesium is consumed.

-

Dithiobenzoate Salt Formation: Cool the Grignard solution in an ice bath. Slowly add a solution of carbon disulfide in anhydrous THF to the Grignard reagent. The solution will turn a deep red color. Stir for several hours at room temperature.

-

Alkylation: Cool the reaction mixture again in an ice bath. Add a solution of cumyl chloride in anhydrous THF dropwise. Allow the reaction to stir overnight at room temperature.

-

Work-up: Quench the reaction by slowly adding dilute HCl. Extract the product with diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Characterization: The structure and purity of the synthesized cumyl dithiobenzoate should be confirmed by ¹H NMR and ¹³C NMR spectroscopy.[4]

Experimental Protocol for RAFT Polymerization with Dithiobenzoates

The following is a general protocol for conducting a RAFT polymerization using a dithiobenzoate CTA. The specific conditions, such as temperature, solvent, and initiator concentration, will need to be optimized for the specific monomer and desired polymer characteristics.

Materials and Reagents

-

Monomer (e.g., styrene, n-butyl acrylate)[1]

-

Dithiobenzoate RAFT agent (e.g., 2-cyano-2-propyl dithiobenzoate - CPDB)[1]

-

Radical initiator (e.g., 2,2'-azobisisobutyronitrile - AIBN)[1]

-

Solvent (e.g., butyl acetate)[1]

-

Inert gas (e.g., nitrogen or argon)

Polymerization Procedure

-

Reaction Setup: In a Schlenk tube equipped with a magnetic stir bar, add the monomer, the dithiobenzoate RAFT agent, the initiator, and the solvent.[1]

-

Degassing: Seal the Schlenk tube with a rubber septum and degas the solution by purging with an inert gas (e.g., nitrogen) for at least 15-30 minutes to remove dissolved oxygen, which can inhibit the polymerization.[1] For more rigorous degassing, three freeze-pump-thaw cycles can be performed.[5]

-

Polymerization: Place the sealed Schlenk tube in a preheated oil bath or heating block at the desired reaction temperature (e.g., 90 °C).[1]

-

Monitoring the Reaction: At predetermined time intervals, aliquots can be withdrawn from the reaction mixture using a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and the evolution of molecular weight and dispersity (by size-exclusion chromatography - SEC/GPC).[5]

-

Quenching the Polymerization: Once the desired monomer conversion is reached, the polymerization can be quenched by rapidly cooling the reaction vessel in an ice bath and exposing it to air.[1]

-

Polymer Isolation and Purification: The polymer can be isolated by precipitation into a non-solvent (e.g., methanol for polystyrene). The precipitated polymer is then collected by filtration and dried under vacuum.[5]

Figure 2: A typical experimental workflow for RAFT polymerization.

Kinetics and Potential Challenges

While RAFT polymerization with dithiobenzoates offers excellent control, it is not without its complexities.

Rate Retardation

A notable characteristic of RAFT polymerizations mediated by dithiobenzoates is the phenomenon of rate retardation, where the polymerization rate is slower than that of a conventional free-radical polymerization under identical conditions.[1] This is often attributed to the high stability of the intermediate radical, which can lead to a decrease in the concentration of propagating radicals.[1] This effect is particularly pronounced in the early stages of the polymerization.

Cross-Termination Reactions

The stabilized intermediate radicals in dithiobenzoate-mediated RAFT can undergo cross-termination reactions with other radicals in the system.[1] This can lead to the formation of branched or star-shaped polymers and a loss of control over the polymerization. Recent studies using online microreactor/mass spectrometry have provided direct evidence for these cross-termination products, which were previously only hypothesized.[1]

Applications in Research and Drug Development

The ability to synthesize well-defined polymers with controlled architectures makes dithiobenzoate-mediated RAFT polymerization a powerful tool in various fields, particularly in drug development and biomedical applications.

-

Drug Delivery: Block copolymers with distinct hydrophobic and hydrophilic segments can be synthesized to form micelles or other nanoparticles for encapsulating and delivering therapeutic agents.

-

Bioconjugation: The thiocarbonylthio end-group of RAFT-synthesized polymers can be readily modified to attach biomolecules such as peptides, proteins, or antibodies for targeted drug delivery or diagnostic applications.[3]

-

Tissue Engineering: The precise control over polymer architecture allows for the creation of biocompatible and biodegradable scaffolds with tailored mechanical properties and degradation profiles.

Conclusion

Dithiobenzoates are a cornerstone of RAFT polymerization, enabling the synthesis of a vast array of well-defined polymers. A thorough understanding of the underlying mechanism, the principles of rational CTA design, and the practical aspects of the polymerization process is essential for harnessing the full potential of this powerful technique. By carefully selecting the dithiobenzoate CTA and optimizing the reaction conditions, researchers can create novel polymeric materials with unprecedented control over their structure and function, paving the way for advancements in materials science, drug delivery, and beyond.

References

-

Step Toward Cationic RAFT Polymerization of Less Reactive Monomers: Dithiobenzoates Bearing Electron-Withdrawing Groups as Chain-Transfer Agents. Macromolecules - ACS Publications. [Link]

-

RAFT-Based Polymers for Click Reactions. PMC - NIH. [Link]

-

RAFT Agent Design and Synthesis. Macromolecules - ACS Publications. [Link]

-

Design of Dithiobenzoate RAFT Agent Bearing Hydroxyl Groups and Its Application in RAFT Polymerization for Telechelic Diol Polymers. MDPI. [Link]

-

Mapping Dithiobenzoate-Mediated RAFT Polymerization Products via Online Microreactor/Mass Spectrometry Monitoring. PMC - NIH. [Link]

-

Design of Dithiobenzoate RAFT Agent Bearing Hydroxyl Groups and Its Application in RAFT Polymerization for Telechelic Diol Polymers. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Controlled Styrene Polymerization using 2-Cyano-2-propyl 4-cyanobenzodithioate

An In-depth Technical Guide:

This guide provides a comprehensive overview of the use of 2-Cyano-2-propyl 4-cyanobenzodithioate as a chain transfer agent (CTA) for the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of styrene. It is intended for researchers and scientists in the fields of polymer chemistry and materials science, as well as professionals in drug development who may utilize well-defined polymers for their applications.

The challenge in polymer synthesis has always been the precise control over molar mass, dispersity, and architecture. Conventional free-radical polymerization often yields polymers with broad molecular weight distributions and limited architectural control. Reversible Deactivation Radical Polymerization (RDRP) techniques have emerged as powerful tools to overcome these limitations, enabling the synthesis of polymers with predetermined characteristics.

Among the various RDRP methods, RAFT polymerization stands out due to its versatility, tolerance to a wide range of functional groups and reaction conditions, and the absence of cytotoxic heavy metals that can be a concern in other techniques like Atom Transfer Radical Polymerization (ATRP).[1] The success of RAFT polymerization hinges on the appropriate choice of a CTA, also known as a RAFT agent.